
5-(Dimethylamino)pentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)pentanal is an organic compound with the molecular formula C7H15NO. It is a derivative of pentanal, where the fifth carbon atom is substituted with a dimethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Dimethylamino)pentanal can be synthesized through several methods. One common approach involves the reaction of pentanal with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
Pentanal+Dimethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)pentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: 5-(Dimethylamino)pentanoic acid
Reduction: 5-(Dimethylamino)pentanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Dimethylamino)pentanal has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It is used in studies related to enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)pentanal involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. Additionally, the aldehyde group can form Schiff bases with amines, leading to the formation of imines. These interactions can affect biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Pentanal: A simple aldehyde with a similar structure but lacking the dimethylamino group.
5-(Dimethylamino)pentanoic acid: The oxidized form of 5-(Dimethylamino)pentanal.
5-(Dimethylamino)pentanol: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both an aldehyde group and a dimethylamino group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
5-(dimethylamino)pentanal |
InChI |
InChI=1S/C7H15NO/c1-8(2)6-4-3-5-7-9/h7H,3-6H2,1-2H3 |
InChI Key |
HUVMQWKJKJCKKT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


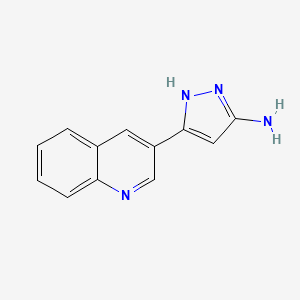
![N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride](/img/structure/B13608137.png)
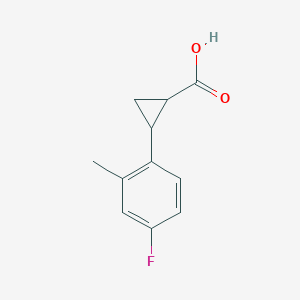
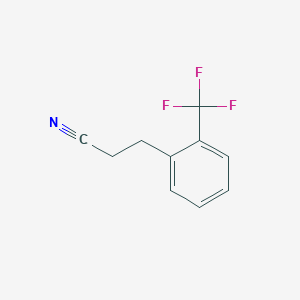
![4-(1H-Benzo[d]imidazol-2-yl)-2-methylbutan-2-amine](/img/structure/B13608154.png)
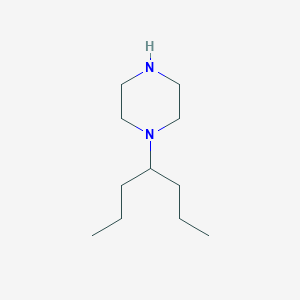
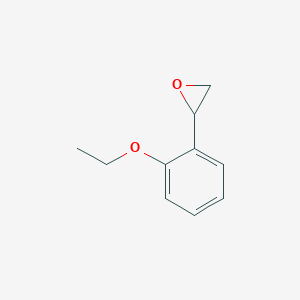
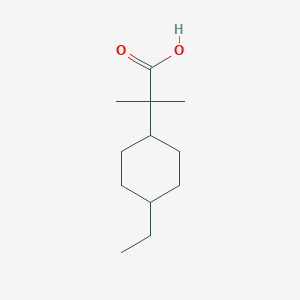

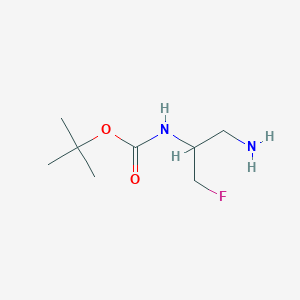
![1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13608196.png)
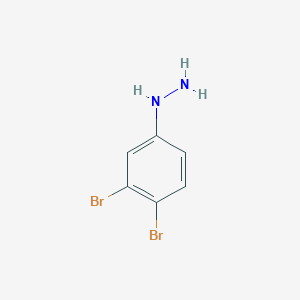

![Methyl 2-[(chlorocarbonyl)(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B13608220.png)
